molecular formula C16H15NO3 B188215 N-(4-acetylphenyl)-4-methoxybenzamide CAS No. 72269-25-1

N-(4-acetylphenyl)-4-methoxybenzamide

Cat. No.: B188215
CAS No.: 72269-25-1
M. Wt: 269.29 g/mol
InChI Key: OZBJBHMULRQFKG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-methoxybenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-4-methoxybenzamide typically involves the reaction of 4-acetylphenylamine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(4-acetylphenyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

N-(4-acetylphenyl)-4-methoxybenzamide can be compared with other similar compounds such as:

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The presence of different substituents can influence the compound’s solubility, stability, and overall effectiveness in various applications.

Biological Activity

N-(4-acetylphenyl)-4-methoxybenzamide, a compound with the molecular formula C16_{16}H15_{15}NO3_3 and a molecular weight of approximately 269.295 g/mol, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antitubercular, and potential anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzamide core with an acetyl group at the para position of one phenyl ring and a methoxy group on the adjacent benzene ring. This specific substitution pattern is believed to enhance its lipophilicity and reactivity towards biological targets.

Biological Activities

1. Antibacterial and Antitubercular Properties

Research indicates that this compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is hypothesized to involve interaction with bacterial cell membranes or enzymes crucial for bacterial metabolism. In vitro studies have shown that this compound can inhibit the growth of various pathogenic bacteria, including strains responsible for tuberculosis.

2. Antioxidant Activity

Preliminary studies suggest that derivatives of this compound may possess antioxidant properties. This activity is attributed to its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.

3. Anticancer Potential

Recent investigations have explored the anticancer potential of this compound. In particular, studies have assessed its cytotoxic effects on various cancer cell lines. For example, it has shown promising results against breast cancer cells (MCF7), demonstrating significant growth inhibition rates . The compound's ability to induce apoptosis in cancer cells suggests a mechanism that may involve the disruption of cellular signaling pathways associated with survival and proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation by binding to their active sites or allosteric sites.
  • Cell Membrane Interaction : Its lipophilic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity in bacteria or cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may help modulate ROS levels, contributing to reduced oxidative stress in cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntibacterialVarious Gram-positive bacteriaGrowth inhibition
AntitubercularMycobacterium tuberculosisInhibition of bacterial growth
AntioxidantHuman cell linesScavenging free radicals
AnticancerMCF7 breast cancer cellsInduction of apoptosis; growth inhibition

Detailed Research Findings

  • Anticancer Studies : A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines, including leukemia and melanoma. The compound exhibited GI50_{50} values ranging from 2.36 μM to 9.17 μM across different cell types, indicating potent antiproliferative effects .
  • Mechanistic Insights : Molecular docking studies have suggested that this compound binds effectively to target proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Properties

IUPAC Name

N-(4-acetylphenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(18)12-3-7-14(8-4-12)17-16(19)13-5-9-15(20-2)10-6-13/h3-10H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBJBHMULRQFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352231
Record name N-(4-acetylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72269-25-1
Record name N-(4-Acetylphenyl)-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72269-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-acetylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of 4-aminoacetophenone (74 mg, 0.55 mmol) in THF (6 mL) with p-anisoyl chloride (90 mg, 0.65 mmol) in presence of triethylamine (90 μL, 0.65 mmol) according to method A gave N-(4-acetyl-phenyl)-4-methoxy-benzamide (110 mg, 0.41 mmol, 75% yield) as a white powder after washing by dichloromethane.
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
90 μL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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